N-[(Z)-2-nitro-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethenyl]aniline
Overview
Description
N-[(Z)-2-nitro-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethenyl]aniline, also known as NTVEA, is a chemical compound with a molecular formula of C16H20N4O2. It contains a total of 37 bonds; 20 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, 1 imine (aliphatic), 1 secondary amine (aromatic), and 1 nitro group (aliphatic) .
Molecular Structure Analysis
The molecular structure of N-[(Z)-2-nitro-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethenyl]aniline is complex, featuring a seven-membered ring and a six-membered ring, along with multiple bonds and functional groups . The molecule has a molecular weight of 259.3 g/mol.Scientific Research Applications
Wet Air Oxidation of Nitrogen-containing Compounds
The Catalytic Wet Air Oxidation (CWAO) process is instrumental in treating toxic nitrogen-containing compounds, which are prevalent in chemical and pharmaceutical industries. This method is particularly efficient for oxidizing aniline, a model pollutant, highlighting the process's relevance for managing nitrogenous waste. The research emphasizes the selectivity towards organic by-products and inorganic forms of nitrogen, contributing to environmental management strategies (Oliviero, Barbier, & Duprez, 2003).
Nitrous Oxide Emissions from Aquaculture
The review on Nitrous Oxide (N2O) emissions from aquaculture systems underscores the significance of understanding nitrogen cycling, particularly in the context of greenhouse gas emissions. It explores the microbial pathways leading to N2O formation, providing a basis for developing mitigation strategies in nitrogen-rich environments, relevant to the broader applications of nitrogen-containing compounds (Hu et al., 2012).
Synthesis and Biological Properties of Azepine Derivatives
This review compiles fifty years of research on the synthesis, reactions, and biological properties of azepine derivatives, highlighting the therapeutic and pharmacological potential of seven-membered heterocyclic compounds. Such compounds, including variations related to the query compound, have scope for further exploration in drug development and other biological applications (Kaur et al., 2021).
Degradation Processes of Nitisinone
A study on Nitisinone (NTBC), which shares a nitro functional group with the query compound, focuses on its degradation processes, revealing insights into the stability and degradation pathways of such compounds. Understanding these processes is crucial for assessing the environmental impact and therapeutic applications of nitrogen-containing compounds (Barchańska et al., 2019).
Chemical Fixation of CO2 with Aniline Derivatives
Research on the reaction of anilines with CO2 to produce functionalized azoles demonstrates an innovative approach to utilizing carbon dioxide. This process, applicable to aniline derivatives, underscores the potential of such compounds in synthesizing valuable chemicals from abundant and environmental-friendly resources (Vessally et al., 2017).
properties
IUPAC Name |
N-[(Z)-2-nitro-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethenyl]aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-17(19)14(13-9-5-2-6-10-15-13)11-16-12-7-3-1-4-8-12/h1,3-4,7-8,11,16H,2,5-6,9-10H2/b14-11- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKAYARDBWMEGG-KAMYIIQDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)C(=CNC2=CC=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=NCC1)/C(=C/NC2=CC=CC=C2)/[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-2-nitro-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethenyl]aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.